molecular formula C17H37OP B1617537 Methyldioctylphosphine oxide CAS No. 53521-34-9

Methyldioctylphosphine oxide

Cat. No.: B1617537
CAS No.: 53521-34-9
M. Wt: 288.4 g/mol
InChI Key: FJHSIHZRUMQCEZ-UHFFFAOYSA-N
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Description

Methyldiphenylphosphine oxide (CAS 2129-89-7) is an organophosphorus compound with the molecular formula C₁₃H₁₃OP and a molecular weight of 216.22 g/mol . It is characterized by a central phosphorus atom bonded to a methyl group, two phenyl rings, and an oxygen atom. This compound is widely used in organic synthesis, particularly as a ligand precursor in catalysis and as an intermediate in pharmaceuticals. Its stability and electronic properties make it valuable in designing chiral phosphine ligands for asymmetric catalysis .

Properties

CAS No.

53521-34-9

Molecular Formula

C17H37OP

Molecular Weight

288.4 g/mol

IUPAC Name

1-[methyl(octyl)phosphoryl]octane

InChI

InChI=1S/C17H37OP/c1-4-6-8-10-12-14-16-19(3,18)17-15-13-11-9-7-5-2/h4-17H2,1-3H3

InChI Key

FJHSIHZRUMQCEZ-UHFFFAOYSA-N

SMILES

CCCCCCCCP(=O)(C)CCCCCCCC

Canonical SMILES

CCCCCCCCP(=O)(C)CCCCCCCC

Other CAS No.

53521-34-9

Origin of Product

United States

Chemical Reactions Analysis

Chlorination and Halogenation Reactions

Phosphine oxides undergo halogenation under controlled conditions. Methyldioctylphosphine oxide can react with halogenating agents like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) to form phosphoryl chlorides.

Example Reaction Pathways

Reaction ConditionsProductYieldSource
With PCl₃ in tetrahydrofuran (THF) and n-heptane at 275°C for 1 hourDichloro-octyl-phosphine85%
With SOCl₂ at 70–75°C for 7 hoursMethyl dichlorophosphine oxide75–79%

Chlorination typically proceeds via nucleophilic substitution, where the phosphoryl oxygen reacts with electrophilic halogen sources .

Coordination Chemistry and Metal Complexation

Tertiary phosphine oxides act as Lewis bases, coordinating to metal ions through the phosphoryl oxygen. This compound exhibits strong affinity for rare-earth and transition metals, forming stable complexes used in solvent extraction and catalysis.

Key Findings

  • Thorium(IV) and Lanthanum(III) Complexes : TOPO forms complexes such as Th(NO₃)₄(TOPO)₂ and LaCl₃(TOPO)₃, with distinct ³¹P-NMR shifts (δ 54–68 ppm) .

  • Thermal Stability : Metal complexes of phosphine oxides decompose at high temperatures (200–700°C), releasing ligand species in single- or multi-step processes .

Oxidation and Surface-Mediated Reactions

Phosphine oxides are generally oxidation-resistant, but adsorbed species on activated carbon (AC) surfaces show enhanced air oxidation rates.

Experimental Data

  • Surface-Assisted Oxidation : Adsorbed trioctylphosphine on AC oxidizes to trioctylphosphine oxide at ambient conditions, with yields >95% .

  • Neat Oxidation : Without adsorption, oxidation of analogous phosphines (e.g., tributylphosphine) yields mixtures of oxides and side products (e.g., 84% oxide with 16% impurities) .

Synthetic Utility in Organic Chemistry

Phosphine oxides serve as precursors for synthesizing organophosphorus compounds.

Case Study :

  • Reaction with Grignard Reagents : Dioctylmagnesium reacts with PCl₃ to yield trioctylphosphine, which is subsequently oxidized to trioctylphosphine oxide .

  • Cross-Coupling Catalysis : Methyl(diphenyl)phosphine oxide acts as a ligand in Pd-catalyzed Suzuki-Miyaura reactions, improving yields and selectivity .

Thermal Decomposition and Stability

Thermogravimetric analysis (TGA) reveals decomposition patterns:

  • TOPO Complexes : Decompose above 300°C, releasing CO₂ and HCl .

  • Methyl Dichlorophosphine Oxide : Distills at 53–85°C under reduced pressure (10–47 mmHg) .

Comparison with Similar Compounds

Comparison with Similar Phosphine Oxides

Phosphine oxides share the general structure R₃P=O , where substituents (R) influence their physical, chemical, and functional properties. Below is a comparative analysis of Methyldiphenylphosphine oxide and structurally related compounds:

Dimethylphosphine Oxide (C₂H₇OP)

  • CAS : 7211-39-4; Molecular Weight : 78.05 g/mol
  • Boiling Point : 84.5°C at 760 mmHg
  • Applications : Used in pesticide synthesis, organic reaction media, and as a catalyst. Its smaller alkyl groups enhance reactivity but reduce thermal stability compared to aryl-substituted analogs .
  • Synthesis : Produced via methyl oxidation (72% yield) or oxidative phosphating methods .
  • Safety : Highly toxic and flammable, requiring stringent handling protocols .

Trimethylphosphine Oxide (C₃H₉OP)

  • CAS : 676-96-0; Molecular Weight : 92.08 g/mol
  • Applications: Primarily a byproduct in organophosphorus reactions. Its fully methylated structure limits steric bulk, making it less versatile in catalysis compared to aryl-substituted derivatives .

Ethyl(diphenyl)phosphine Oxide (C₁₄H₁₅OP)

  • Molecular Weight : 230.24 g/mol
  • Applications: Used in industrial chemistry for its balanced steric and electronic properties. The ethyl group introduces moderate hydrophobicity, enhancing solubility in non-polar solvents .

Dimethylpentylphosphine Oxide (C₇H₁₇OP)

  • CAS : 39763-51-4; Molecular Weight : 148.19 g/mol
  • Predicted Properties: Boiling point ~260°C; density 0.88 g/cm³.

Data Table: Key Properties of Selected Phosphine Oxides

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Methyldiphenylphosphine oxide 2129-89-7 C₁₃H₁₃OP 216.22 - Ligands, asymmetric catalysis
Dimethylphosphine oxide 7211-39-4 C₂H₇OP 78.05 84.5 Pesticides, solvents
Trimethylphosphine oxide 676-96-0 C₃H₉OP 92.08 - Reaction byproduct
Ethyl(diphenyl)phosphine oxide - C₁₄H₁₅OP 230.24 - Industrial synthesis
Dimethylpentylphosphine oxide 39763-51-4 C₇H₁₇OP 148.19 260.1 (predicted) Solvent systems

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